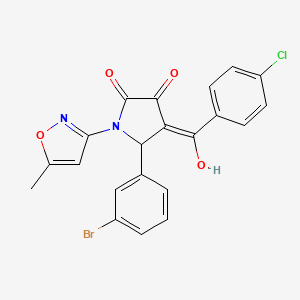![molecular formula C13H16N2O3 B5362786 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one, also known as DNP, is a yellow crystalline solid that has been used in scientific research for over a century. DNP is a potent uncoupler of oxidative phosphorylation, which makes it a useful tool for studying energy metabolism in cells.
科学研究应用
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one has been used in scientific research for a variety of applications. One of the most common uses of this compound is in the study of energy metabolism in cells. This compound uncouples oxidative phosphorylation, which results in the dissipation of the proton gradient across the mitochondrial inner membrane. This uncoupling effect can be used to study the rate of oxygen consumption in cells, which is a measure of energy metabolism.
作用机制
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one uncouples oxidative phosphorylation by allowing protons to leak back into the mitochondrial matrix. This results in the dissipation of the proton gradient across the mitochondrial inner membrane, which reduces the efficiency of ATP production. The uncoupling effect of this compound is due to its ability to act as a protonophore, which means that it can transport protons across biological membranes.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. One of the most significant effects is its ability to increase metabolic rate and energy expenditure. This effect has led to the use of this compound as a weight loss drug, although this use is not recommended due to the potential for serious side effects.
实验室实验的优点和局限性
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one has a number of advantages and limitations for lab experiments. One of the main advantages is its ability to uncouple oxidative phosphorylation, which makes it a useful tool for studying energy metabolism in cells. However, this compound also has a number of limitations, including its potential toxicity and the fact that it can interfere with other metabolic processes in cells.
未来方向
There are a number of future directions for research on 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one. One area of interest is the development of new uncoupling agents that are less toxic than this compound. Another area of interest is the use of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is also interest in the use of this compound as a tool for studying the role of energy metabolism in disease processes such as cancer.
合成方法
The synthesis of 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one involves the reaction of 4-nitroaniline with 4,4-dimethyl-1-penten-3-one in the presence of a base such as sodium ethoxide. This reaction results in the formation of this compound, which can be purified through recrystallization from a suitable solvent.
属性
IUPAC Name |
(E)-4,4-dimethyl-1-(4-nitroanilino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12(16)8-9-14-10-4-6-11(7-5-10)15(17)18/h4-9,14H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHOJMVHLXHTNI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)
![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)

![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)